molecular formula C16H25BO3 B2917639 2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246430-27-1

2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2917639
CAS No.: 2246430-27-1
M. Wt: 276.18
InChI Key: OEXGUDPRGUZEQZ-UHFFFAOYSA-N
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Description

2-(3-(Sec-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a sec-butoxy-substituted phenyl ring attached to a 1,3,2-dioxaborolane core. This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials chemistry. The sec-butoxy group introduces steric bulk and moderate electron-donating effects, which influence its reactivity and physical properties compared to other arylboronic esters .

Properties

IUPAC Name

2-(3-butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-7-12(2)18-14-10-8-9-13(11-14)17-19-15(3,4)16(5,6)20-17/h8-12H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXGUDPRGUZEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(sec-butoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids or borates.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key analogs and their substituent effects:

Compound Name Substituent(s) on Phenyl Ring Physical State Key Applications/Reactivity Reference ID
2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Sec-butoxy Likely liquid Intermediate in drug synthesis (e.g., RET inhibitors, antiviral agents)
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2g) 4-Methoxy White solid (137–139°C) Cross-coupling reactions; electron-rich aryl coupling partners
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2i) 3-Methoxy Colorless liquid Suzuki-Miyaura reactions; steric effects less pronounced than sec-butoxy
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-Dichloro, 3,5-dimethoxy Solid (N/A) Antitubercular agents (CYP121A1 inhibition); halogenation enhances stability
2-[4-(Methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2j) 4-Methoxymethoxy N/A Protecting-group strategies in multistep syntheses
2-(3,5-bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Bis(cyclopropylmethoxy) N/A Enhanced steric hindrance; used in bioactive molecule synthesis
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo... 5-Fluoro, tosyl-protected pyrrole Solid Antiviral agent (pimodivir intermediate); fluorine improves metabolic stability

Pharmaceutical Relevance

  • The sec-butoxy compound is a candidate for kinase inhibitors (e.g., RET inhibitors) due to its balance of lipophilicity and steric bulk, which enhances target binding and bioavailability .
  • Fluorinated analogs (Entry 7) are prioritized in antiviral drugs (e.g., pimodivir) for improved metabolic stability and membrane permeability .
  • Dichloro-dimethoxy derivatives (Entry 4) demonstrate efficacy against Mycobacterium tuberculosis, leveraging halogenation for target engagement .

Biological Activity

2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, featuring a boron atom within a dioxaborolane ring, allows it to participate in various chemical reactions and biological interactions. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H25BO3C_{16}H_{25}BO_{3}, and it has notable physical properties that influence its reactivity and biological interactions. The presence of the sec-butoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The boron atom in the dioxaborolane structure can form stable complexes with nucleophiles such as enzymes and proteins. This interaction may lead to inhibition or alteration of enzymatic activity.
  • Cell Signaling Modulation : Research indicates that this compound can modulate pathways involving serine-threonine kinase receptors. It has been shown to inhibit the activity of receptors associated with growth factors such as PDGF (platelet-derived growth factor) and BMP (bone morphogenetic protein) signaling pathways .
  • Boron Neutron Capture Therapy (BNCT) : The compound is being investigated for its potential role in BNCT for cancer treatment. Its ability to selectively target tumor cells makes it a candidate for enhancing the efficacy of this therapeutic approach.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits inhibitory effects on various kinases involved in cell proliferation and differentiation:

  • PDGFR Inhibition : The compound has been identified as an inhibitor of PDGF receptor functions. This inhibition can lead to reduced cell growth and proliferation in certain cancer cell lines .
  • BMP Pathway Modulation : In studies focusing on BMP signaling pathways, this compound has shown promise in inhibiting receptor activities that are crucial for various cellular processes including differentiation and apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : In a study examining its effects on glioblastoma cells, this compound demonstrated significant cytotoxicity at micromolar concentrations. This suggests its potential as a chemotherapeutic agent.
  • Fibrosis Models : In models of fibrosis where BMP signaling is dysregulated, treatment with this compound resulted in decreased fibrotic markers and improved tissue architecture .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
Phenylboronic AcidBoronic AcidGeneral enzyme inhibitor
PinacolboraneBoron CompoundLess selective than dioxaborolanes
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneDioxaborolaneTargeted towards halogenation

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